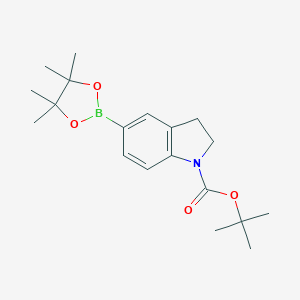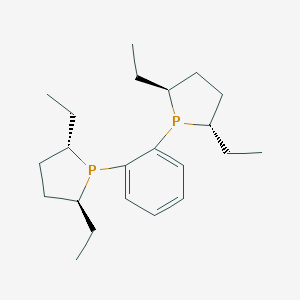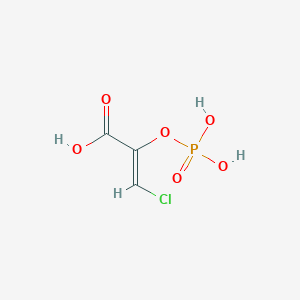
(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid, commonly known as CPAA, is a phosphonate herbicide that is used to control a wide range of weeds. CPAA is a synthetic compound that inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinones in plants.
Mécanisme D'action
CPAA inhibits the activity of the enzyme (Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid, which is essential for the biosynthesis of carotenoids and plastoquinones in plants. This leads to a disruption in the photosynthetic process, ultimately resulting in the death of the plant. CPAA is effective against both monocotyledonous and dicotyledonous plants.
Effets Biochimiques Et Physiologiques
CPAA has been found to have a low toxicity profile in mammals and other non-target organisms. However, studies have shown that CPAA can cause damage to the liver and kidneys in rats when administered at high doses. CPAA has also been found to have a low potential for bioaccumulation in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
CPAA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research. CPAA is also effective in controlling a wide range of weeds, making it a useful tool for studying plant physiology and biochemistry. However, CPAA has limitations in terms of its potential toxicity to mammals and other non-target organisms, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on CPAA. One area of interest is the development of new formulations of CPAA that are more effective and have a lower environmental impact. Another area of interest is the study of the molecular mechanisms underlying CPAA's herbicidal properties, which could lead to the development of new herbicides with improved efficacy. Finally, research on the potential health effects of CPAA in humans and other non-target organisms is needed to ensure the safety of its use in agriculture.
Méthodes De Synthèse
CPAA can be synthesized through a multistep process starting from ethyl acetoacetate. The first step involves the reaction of ethyl acetoacetate with phosphorus oxychloride to form ethyl 2-chloro-2-(phosphonooxy)acetate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 3-chloro-2-(chloroacetyloxy)-2-propenoate. Finally, the desired product, CPAA, is obtained through the reaction of ethyl 3-chloro-2-(chloroacetyloxy)-2-propenoate with sodium hydroxide.
Applications De Recherche Scientifique
CPAA has been extensively studied for its herbicidal properties and its potential use in agriculture. Research has shown that CPAA is effective in controlling a wide range of weeds, including broadleaf weeds, grasses, and sedges. CPAA has also been found to have a low toxicity profile, making it a safer alternative to other herbicides.
Propriétés
Numéro CAS |
126582-77-2 |
|---|---|
Nom du produit |
(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid |
Formule moléculaire |
C3H4ClO6P |
Poids moléculaire |
202.49 g/mol |
Nom IUPAC |
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4ClO6P/c4-1-2(3(5)6)10-11(7,8)9/h1H,(H,5,6)(H2,7,8,9)/b2-1- |
Clé InChI |
UAMWGCMNOPAITA-UPHRSURJSA-N |
SMILES isomérique |
C(=C(/C(=O)O)\OP(=O)(O)O)\Cl |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
SMILES canonique |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
Synonymes |
3-chlorophosphoenolpyruvate 3-Cl-PEP phosphoenol-3-chloropyruvate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






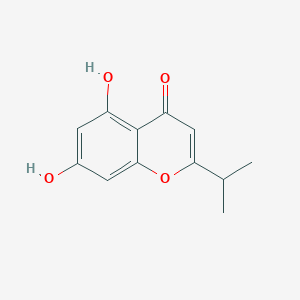
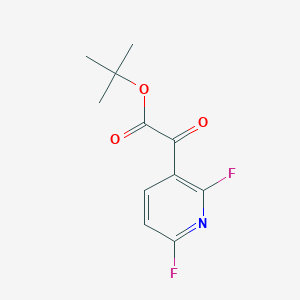
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
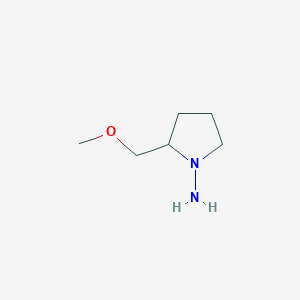
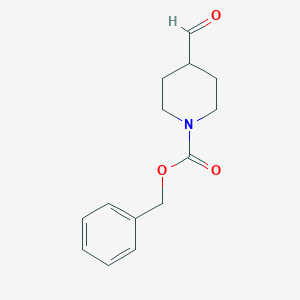
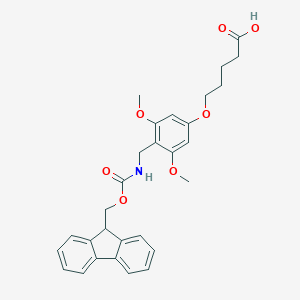
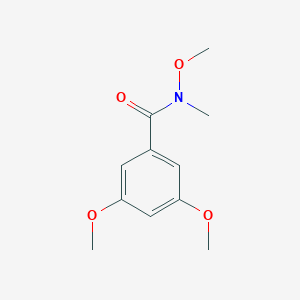
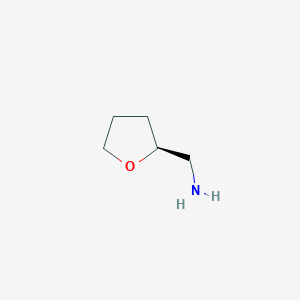
![2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B141005.png)
